molecular formula C12H17NO B13264312 N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine

Cat. No.: B13264312
M. Wt: 191.27 g/mol
InChI Key: PXHJTFNYOXIMSN-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is a high-purity chemical compound of significant interest in medicinal chemistry and neuroscience research. This compound belongs to the class of cyclopropanamine derivatives, which are investigated for their potential as potent and selective inhibitors of lysine-specific demethylase 1 (LSD1/KDM1A) . LSD1 is a key epigenetic enzyme involved in the regulation of gene expression, and its modulation is a promising therapeutic strategy for a range of diseases . As such, this compound serves as a valuable scaffold for the development of novel treatments for neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as certain developmental disorders and schizophrenia . Structurally related compounds with variations in the aryl substituent, such as the 4-ethoxy and 4-methyl analogs, are well-established in chemical catalogs, highlighting the research focus on this chemical family . Researchers utilize this compound for probing LSD1-related pathways, investigating epigenetic mechanisms, and conducting structure-activity relationship (SAR) studies. It is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(13-11-5-6-11)10-3-7-12(14-2)8-4-10/h3-4,7-9,11,13H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHJTFNYOXIMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Methods

Cyclopropanation reactions often involve the use of diazo compounds in the presence of metal catalysts. For example, diazoesters can react with alkenes to form cyclopropanecarboxylates, which can then be converted into cyclopropanamines through hydrolysis and amination steps.

Amination Steps

The conversion of cyclopropanecarboxylic acids or esters into cyclopropanamines typically involves the formation of an isocyanate intermediate, followed by hydrolysis and basification to yield the amine.

Analysis of Similar Compounds

For compounds like phenylcyclopropylamine derivatives, novel processes have been developed to improve yield and purity. These processes involve efficient cyclopropanation reactions followed by amination steps, avoiding hazardous reagents and improving scalability.

Comparison of Cyclopropanation Methods

Method Reagents Advantages Disadvantages
Diazoester Cyclopropanation Diazoesters, Metal Catalysts High Yield, Scalable Requires Specialized Equipment
Intramolecular Mitsunobu Phosphines, Azodicarboxylates Efficient for Nitrocyclopropanes Limited Applicability to Other Cyclopropanes

Amination Strategies

Strategy Reagents Advantages Disadvantages
Isocyanate Formation Azides, Bases Efficient Conversion Requires Careful Handling of Azides
Direct Amination Amines, Catalysts Simplified Process Lower Yields Compared to Isocyanate Route

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurological pathways.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Effects Source
N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine C₁₂H₁₇NO 4-OCH₃ on phenyl, cyclopropane ~191.27 (calculated) Rigidity from cyclopropane; electron-donating OCH₃ enhances lipophilicity
N-[1-(2-Fluoro-4-methoxyphenyl)ethyl]cyclopropanamine C₁₂H₁₆FNO 2-F, 4-OCH₃ on phenyl ~209.26 (calculated) Electron-withdrawing F increases polarity; steric hindrance at 2-position
N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine C₁₃H₁₉NO₂ 3,4-diOCH₃ on phenyl ~233.30 (calculated) Increased H-bonding potential; higher molecular weight may reduce BBB penetration
N-[(1R)-1-(3-Bromophenyl)ethyl]cyclopropanamine HCl C₁₁H₁₄BrN·HCl 3-Br on phenyl 276.60 Bromine enhances halogen bonding; higher metabolic resistance
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine C₁₂H₁₅F₂NO₂ 4-OCF₂H, 3-OCH₃ on phenyl 243.25 Difluoromethoxy increases electronegativity and oxidative stability
N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine C₁₂H₁₉NO Linear ethyl chain, 4-OCH₃ ~193.29 (calculated) Flexible backbone may reduce receptor selectivity compared to cyclopropane derivatives

Pharmacological Implications

  • Electron-Donating Groups (e.g., 4-OCH₃) : Enhance lipophilicity and membrane permeability, as seen in anti-inflammatory compounds from (e.g., IC₅₀ < 17.21 μM for analogs with 4-methoxyphenyl groups) .
  • Halogen Substituents (e.g., Br, F) : Improve binding affinity via halogen bonding but may increase toxicity risks (e.g., brominated derivatives in ) .
  • Cyclopropane vs. Linear Chains : Cyclopropane's rigidity may improve selectivity for CNS targets, as observed in fentanyl analogs (), while linear chains (e.g., ) favor flexibility but reduce target specificity .

Metabolic Stability

  • Fluorine/Bromine : Reduce oxidative metabolism, enhancing half-life (e.g., 2-fluoro analog in ) .

Biological Activity

N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including data tables, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a cyclopropane ring attached to an ethyl group and a para-methoxyphenyl substituent. Its molecular formula is C10H13NOC_{10}H_{13}NO with a molar mass of approximately 163.22 g/mol. The methoxy group enhances the compound's solubility and reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry applications.

The biological activity of this compound is thought to stem from its ability to interact with various biological targets, including receptors and enzymes. The specific pathways modulated by this compound are still under investigation, but it is hypothesized that it may influence neurotransmitter systems, potentially affecting mood and behavior.

Pharmacological Properties

Research indicates that compounds with similar structures can exhibit a range of pharmacological activities:

Compound Name Structural Features Potential Activity
1-(4-Methoxyphenyl)ethylamineEthylamine with para-methoxy groupPotential antidepressant activity
N-Benzyl-1-(4-methoxyphenyl)but-3-en-1-amineBenzyl substitutionIncreased lipophilicity
(R)-(+)-1-(4-Methoxyphenyl)ethylamineChiral center presentSpecific enantiomeric activity
N-[1-(4-Ethoxyphenyl)ethyl]cyclopropanamineEthoxy substitutionAltered pharmacokinetics

The cyclopropane structure may confer unique steric and electronic properties compared to other similar compounds, potentially influencing its reactivity and biological effects significantly.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

Q & A

Q. What analytical methods are recommended for quantifying N-[1-(4-Methoxyphenyl)ethyl]cyclopropanamine and its impurities?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Column: Reverse-phase C17.
  • Mobile Phase: Acetonitrile/water or methanol/water gradients.
  • Detection Wavelength: ~255 nm (λmax observed for structurally similar compounds) .

Q. How can synthesis routes for this compound be optimized to minimize byproducts?

Methodological Answer:

  • Key Step: Cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reaction.
  • Byproduct Mitigation: Use chiral catalysts to control stereochemistry and reduce racemic mixtures .
  • Purification: Silica gel chromatography or recrystallization (mp 110–114°C for analogs) .

Example Impurity Profile (EP Standards):

ImpurityStructureLimit (%)
Imp. FCyclohexenyl derivative≤0.1
Imp. GCyclohexyl derivative≤0.1
Source: Reference Standards for Pharmaceutical Analysis (2018)

Advanced Research Questions

Q. How should discrepancies in chromatographic data (e.g., RRT variations) be resolved?

Methodological Answer:

  • System Suitability Tests: Calibrate using USP/EP reference standards (e.g., G, A, B) .
  • Mobile Phase Adjustments: Modify pH or organic solvent ratio to resolve co-eluting peaks.
  • Validation: Perform spike-and-recovery experiments with impurities (e.g., 0.1–1.0% range) .

Q. What strategies characterize the stereochemistry of cyclopropane derivatives like this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration, as demonstrated for 1-[1-(hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide .
  • Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases.
  • Circular Dichroism (CD): Compare experimental spectra with computational predictions.

Q. How can computational models predict stability under varying pH and temperature?

Methodological Answer:

  • Software Tools: Use Gaussian or Schrödinger Suite for DFT calculations.
  • Parameters:
    • pKa Prediction: Estimate basicity of the amine group (InChI Key: JFYPEBDALFFGGC for analogs) .
    • Degradation Pathways: Simulate hydrolysis/oxidation using SMILES notation (e.g., C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) .
  • Experimental Validation: Accelerated stability studies (40°C/75% RH for 6 months) .

Data Contradiction Analysis

Q. How to address conflicting data in impurity quantification across studies?

Methodological Answer:

  • Root Cause Analysis: Check column aging, detector sensitivity, or reference standard degradation.
  • Cross-Validation: Compare with LC-MS/MS for accurate mass confirmation (e.g., molecular weight 230.13 for analogs) .
  • Case Study: Discrepancies in impurity H (monobenzyl analog) RRT (2.2 vs. 1.24) resolved by using fresh mobile phase .

Synthesis and Structural Analogues

Q. What are the synthetic intermediates for developing structurally related pharmaceuticals?

Methodological Answer:

  • Key Intermediates:
    • Ethyl 4-ANPP (hydrochloride): Used in opioid analog synthesis .
    • N-(1-(3,4-Dichlorophenyl)ethyl)cyclopropanamine: Explored as a bioisostere .
  • Reaction Optimization: Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane) .

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